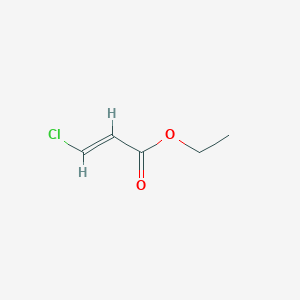
Ethyl (E)-3-chloroacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-3-chloroacrylate is an organic compound with the molecular formula C5H7ClO2. It is an ester derived from ethyl alcohol and 3-chloroacrylic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (E)-3-chloroacrylate can be synthesized through the esterification of 3-chloroacrylic acid with ethanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-3-chloroacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 3-chloroacrylic acid and ethanol.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis involves sodium hydroxide.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed
Nucleophilic Substitution: The major products are substituted acrylates, depending on the nucleophile used.
Hydrolysis: The major products are 3-chloroacrylic acid and ethanol.
Polymerization: The major products are polymers with varying molecular weights and properties.
Applications De Recherche Scientifique
Ethyl (E)-3-chloroacrylate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the production of specialty polymers with unique properties, such as high thermal stability and chemical resistance.
Biological Research: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Material Science: The compound is used in the development of advanced materials with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of ethyl (E)-3-chloroacrylate involves its reactivity towards nucleophiles and its ability to undergo polymerization. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various substituted acrylates. Additionally, the ester group can participate in polymerization reactions, resulting in the formation of polymers with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (E)-3-chloroacrylate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl (E)-2-chloroacrylate: Similar in structure but with the chlorine atom at a different position.
Ethyl (E)-3-bromoacrylate: Similar in structure but with a bromine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to its specific reactivity and the position of the chlorine atom, which makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form polymers with unique properties sets it apart from other similar compounds.
Propriétés
Numéro CAS |
16491-00-2 |
|---|---|
Formule moléculaire |
C5H7ClO2 |
Poids moléculaire |
134.56 g/mol |
Nom IUPAC |
ethyl (E)-3-chloroprop-2-enoate |
InChI |
InChI=1S/C5H7ClO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ |
Clé InChI |
OKMYNYPNNCRXCE-ONEGZZNKSA-N |
SMILES isomérique |
CCOC(=O)/C=C/Cl |
SMILES canonique |
CCOC(=O)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


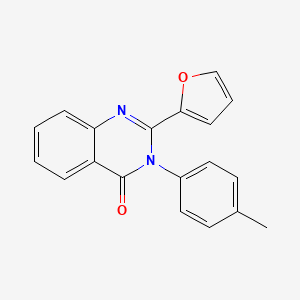
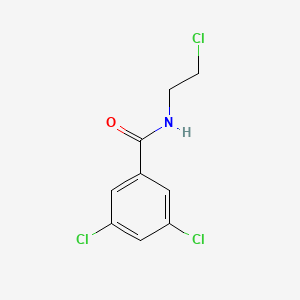
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B14162570.png)
![Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate](/img/structure/B14162582.png)
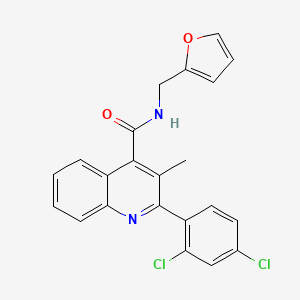
![(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(3-methoxy-p ropyl)-amine](/img/structure/B14162591.png)
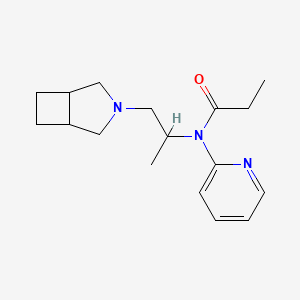

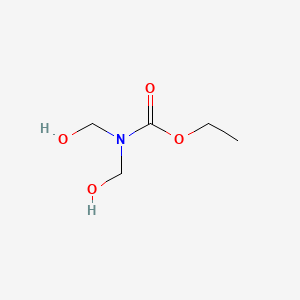

![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)
![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)
![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)

